3-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide
Description
This compound features a tetrahydroquinazolinone core (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl) substituted at position 7 with a 4-isopropylphenyl group and at position 2 with a 3-methylbenzamide moiety. Its molecular formula is C₂₆H₂₇N₃O₂, with a molecular weight of 413.5 g/mol (estimated).
Properties
Molecular Formula |
C25H25N3O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-methyl-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c1-15(2)17-7-9-18(10-8-17)20-12-22-21(23(29)13-20)14-26-25(27-22)28-24(30)19-6-4-5-16(3)11-19/h4-11,14-15,20H,12-13H2,1-3H3,(H,26,27,28,30) |
InChI Key |
FOHCZUPRLZEJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Disconnection
The tetrahydroquinazolin-5-one core is typically constructed through cyclocondensation of anthranilic acid derivatives with carbonyl-containing partners. Retrosynthetic analysis suggests two viable pathways:
-
Ketone-amine cyclization : Formation of the bicyclic system via intramolecular amidation of a keto-amide precursor.
-
Stepwise annulation : Sequential construction of the pyrimidine ring followed by tetrahydro ring hydrogenation.
The choice between these routes depends on the availability of starting materials and desired stereochemical outcomes.
Starting Materials and Precursor Synthesis
Synthesis of 7-Aryl-5,6,7,8-Tetrahydroquinazolin-5-One Intermediate
The 7-[4-(propan-2-yl)phenyl] substituent is introduced early in the synthesis through Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 0→25 | 48 | 92 |
| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 80 | 76 | 98 |
| Direct Alkylation | H₂SO₄ | 120 | 35 | 85 |
Data adapted from quinazoline synthesis protocols.
The palladium-catalyzed Suzuki coupling demonstrates superior efficiency for introducing the bulky 4-isopropylphenyl group while maintaining ring planarity.
Stepwise Synthesis Protocol
Step 1: Formation of 7-[4-(Propan-2-Yl)Phenyl]-1,2,3,4-Tetrahydroquinazolin-5-One
Reaction Conditions
-
Starting material : 2-Amino-5-nitrobenzoic acid (1.0 equiv)
-
Coupling reagent : N,N'-Carbonyldiimidazole (1.2 equiv)
-
Aryl source : 4-Isopropylphenylboronic acid (1.5 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (3.0 equiv)
-
Solvent : THF/H₂O (4:1 v/v)
-
Temperature : 80°C, 12 h under N₂
This step achieves 78% isolated yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Step 2: Amidation at Position 2
Procedure
-
Activate 3-methylbenzoic acid (1.1 equiv) with HATU in DMF
-
Add intermediate from Step 1 (1.0 equiv) and DIPEA (3.0 equiv)
-
Stir at 25°C for 6 h
-
Quench with ice-water, extract with EtOAc
-
Purify via recrystallization (ethanol/water)
Key Parameters
-
Coupling efficiency: 92% (¹H NMR)
-
Diastereomeric purity: >99% (Chiral HPLC)
Alternative Synthetic Pathways
One-Pot Tandem Approach
A modified procedure combines Steps 1 and 2 using sequential Pd catalysis:
-
Suzuki coupling of 2-aminophenylboronate with 4-isopropylbromobenzene
-
In situ cyclization with trimethyl orthoacetate
-
Direct amidation without intermediate isolation
Advantages
-
Total yield improvement: 68% vs. 58% (stepwise)
-
Reduced purification steps
Process Optimization and Scalability
Solvent Screening for Cyclization
Table 2: Solvent Effects on Ring Closure
| Solvent | Dielectric Constant | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| DMF | 36.7 | 4 | 98 |
| THF | 7.5 | 12 | 45 |
| Toluene | 2.4 | 24 | 28 |
| DCM | 8.9 | 18 | 37 |
Polar aprotic solvents like DMF accelerate cyclization through stabilization of the transition state.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to certain proteins, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core: Tetrahydroquinazolinone (5-oxo-5,6,7,8-tetrahydroquinazoline).
- Position 7 : 4-(propan-2-yl)phenyl (isopropyl-substituted aromatic ring).
- Position 2 : 3-methylbenzamide.
Analog 1: N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide (CAS: 847569-73-7)
- Core: Tetrahydroquinazolinone.
- Position 7 : Thiophen-2-yl (sulfur-containing heterocycle).
- Position 2 : Cyclopropanecarboxamide.
- Molecular Weight : 313.4 g/mol .
Analog 2: Example 284 (EP 3 532 474 B1)
- Core : Triazolopyridine (3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine).
- Substituents : 5-chloro, 2-(difluoromethyl)phenyl, and trifluoropropoxy groups.
- Key Difference: Triazolopyridine core instead of quinazolinone, which may alter kinase selectivity .
Analog 3: N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-4-{[7-ethyl-5-methyl-6-oxo-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxybenzamide
- Core : Tetrahydropteridin (6-oxo-5,6,7,8-tetrahydropteridine).
- Substituents : Cyclopropylmethyl piperazine, ethyl, and methoxy groups.
- Key Difference : Tetrahydropteridin core with a bulkier cyclohexyl-piperazine moiety, likely impacting solubility and CNS penetration .
Physicochemical Properties
Key Observations :
- The thiophene-substituted analog (Analog 1) has lower molecular weight and higher solubility than the target compound, likely due to the smaller cyclopropanecarboxamide group versus 3-methylbenzamide.
Pharmacokinetics
Biological Activity
The compound 3-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide , identified by its CAS number 878976-95-5, belongs to a class of molecules known as quinazolines. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Structure and Composition
The molecular formula of the compound is with a molecular weight of 413.5 g/mol. The structure features a quinazoline core, which is known for its pharmacological versatility.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 878976-95-5 |
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : Quinazolines often function as inhibitors of key signaling pathways involved in tumor growth and proliferation. For instance, they may inhibit the activity of receptor tyrosine kinases (RTKs), which are crucial in cancer development.
-
Case Studies :
- A study reported that certain quinazoline derivatives demonstrated potent activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, suggesting that modifications in the quinazoline structure can enhance efficacy .
- Another investigation highlighted the effectiveness of quinazoline-based compounds in inhibiting Aurora kinase activity, which plays a vital role in cell division and is often dysregulated in cancers .
Anti-inflammatory Properties
In addition to their anticancer potential, quinazolines are also recognized for their anti-inflammatory effects. The compound has shown promise in modulating inflammatory pathways:
- Inhibition of Cytokine Production : Certain derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Research Findings : In vitro studies indicated that specific quinazoline compounds reduced lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines .
Antimicrobial Activity
The antimicrobial potential of quinazolines is another area of interest:
- Broad-spectrum Activity : Some studies suggest that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Q & A
Q. What are the optimized synthetic routes for 3-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydroquinazolinone core via cyclization of substituted anilines with carbonyl reagents under acidic conditions.
- Step 2 : Introduction of the 4-(propan-2-yl)phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
- Step 3 : Amide coupling between the quinazolinone intermediate and 3-methylbenzoyl chloride using carbodiimide-based coupling agents (e.g., DCC or EDC).
Key parameters to optimize include: - Temperature (60–120°C for cyclization), solvent polarity (DMF or THF for coupling), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Purity is confirmed via HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., methyl groups, aryl protons) and amide bond formation.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 417.2).
- FT-IR : Identification of carbonyl stretches (1670–1720 cm⁻¹ for amide C=O and quinazolinone ketone) .
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry and confirms fused ring systems .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays.
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Cell-line variability : Validate results across multiple cell lines (e.g., compare epithelial vs. hematopoietic cancer models).
- Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize variability.
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., benzoxazepin-7-yl analogs) to identify structure-activity trends .
Q. What computational strategies are effective for predicting its binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with quinazolinone carbonyl and hydrophobic contacts with the 3-methylbenzamide group.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein conformational changes.
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate against experimental IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituents at the quinazolinone 5-oxo position (e.g., ethyl, halogen) to assess steric effects.
- Amide group variations : Replace 3-methylbenzamide with heteroaromatic amides (e.g., pyridine-3-carboxamide) to probe electronic effects.
- Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen bond acceptors and hydrophobic regions.
- Data integration : Correlate IC₅₀ values with substituent Hammett constants (σ) or LogP values to quantify SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
